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Compound of Interest

Compound Name: cbDo102

Cat. No.: B1662713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and pharmacological profile of CDD0102, a potent and selective partial agonist of the M1
muscarinic acetylcholine receptor (M1R). This document details the compound's mechanism of
action, downstream signaling pathways, and its effects on amyloid precursor protein
processing. Furthermore, it provides detailed experimental protocols for key assays relevant to
its characterization and a representative synthesis method.

Core Chemical and Physical Properties

CDD0102, with the IUPAC name 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole,
is a small molecule designed to selectively target the M1 muscarinic receptor. Its structure
features a tetrahydropyrimidine ring linked to a 3-ethyl-1,2,4-oxadiazole group, a key feature for
its M1 receptor binding and agonist activity.[1]

Table 1: Chemical and Physical Properties of CDD0102 (Free Base)
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Property Value Source

3-ethyl-5-(1,4,5,6-

IUPAC Name tetrahydropyrimidin-5-yl)-1,2,4-  [1]
oxadiazole

CAS Number 146422-58-4 [1]

Molecular Formula CsH12N4O [1]

Molecular Weight 180.21 g/mol [1]
CCC1=NOC(=N1)C2CNC=NC

SMILES [1]
2

Solubility Soluble in DMSO [1]

Predicted logP 1.2+03 [1]

Hydrogen Bond Donors 2 [1]

Pharmacological Profile

CDD0102 functions as a potent partial agonist at human M1 muscarinic receptors with high
selectivity over other muscarinic receptor subtypes (M2-M5).[1] This selectivity is crucial for
minimizing the peripheral side effects often associated with non-selective muscarinic agonists.

Table 2: Pharmacological Data for CDD0102
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Parameter Value Cell Line/System Source
M1 Receptor Agonism  Partial Agonist Human M1 Receptors  [1]

ECso (hM1R) 38 nM Human M1 Receptors  [1]

o Human Muscarinic
Selectivity >100-fold over M2-M5 [1]
Receptors

Phosphatidylinositol 72% of max carbachol  CHO cells expressing 1]
Hydrolysis response (at 10 uM) M1 receptors

Minimal (15% of )
) ) ) CHO cells expressing
B-arrestin Recruitment  oxotremorine-M [1]
M1 receptors

efficacy)
LDso (i.p.) 190 mg/kg Mice
LDso (oral) >1,000 mg/kg Mice

Mechanism of Action and Signaling Pathways

As a Gg/11-coupled receptor agonist, CDD0102 initiates a cascade of intracellular signaling
events upon binding to the M1 receptor. This activation leads to the stimulation of
Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (P1P2)
into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers
then propagate the signal, leading to calcium mobilization and activation of Protein Kinase C
(PKC).

Furthermore, M1 receptor activation by CDD0102 has been shown to induce sustained
phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the
mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is integral to
cellular processes such as proliferation, differentiation, and survival.

A significant aspect of CDD0102's pharmacology is its ability to promote the non-amyloidogenic
processing of the Amyloid Precursor Protein (APP). By activating M1 receptors, CDD0102
enhances the activity of a-secretase, which cleaves APP within the amyloid-beta (Af3) domain.
This cleavage produces the soluble, neuroprotective fragment sAPPa and precludes the
formation of the neurotoxic AP peptides associated with Alzheimer's disease.[1]
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CDDO0102

Click to download full resolution via product page
CDD0102 M1 Receptor Signaling Pathways.

Experimental Protocols
Representative Synthesis of a Tetrahydropyrimidine-
1,2,4-Oxadiazole Derivative

While a specific, detailed synthesis protocol for CDD0102 is not readily available in the cited
literature, a general and representative one-pot, three-component Biginelli-type reaction for a
similar tetrahydropyrimidine derivative is described below. This can be adapted by those skilled
in the art for the synthesis of CDD0102.

Materials:

o Appropriate aldehyde (1 mmol)

¢ Substituted acetoacetanilide (1 mmol)
e N,N'-Dimethylurea (1 mmol)

¢ Ethanol
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e Microwave reactor
Procedure:

o Combine the aldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and N,N'-
Dimethylurea (1 mmol) in a microwave-safe reaction vessel.

e Add a minimal amount of ethanol as a solvent.
e Subject the mixture to microwave irradiation for 22-24 minutes.

» Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl
acetate (7:3) mobile phase.

» Upon completion, pour the reaction mixture into crushed ice water to precipitate the product.

« Filter the crude product, wash with water, and recrystallize from a suitable solvent to obtain
the purified tetrahydropyrimidine derivative.

————————————— »>| Monitor with TLC

Microwave Irradiation incomplete

(22-24 min)
%plete»
Precipitate in Ice Water |—>

Aldehyde
Substituted Acetoacetanilide B FEmEits
N,N"-Dimethylurea 9

Ethanol

Filter and Wash |—>| Recrystallize Purified Product

Click to download full resolution via product page

General workflow for tetrahydropyrimidine synthesis.

Phosphatidylinositol (Pl) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream consequence of
M1 receptor activation.

Cell Culture:

e Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1)
are plated at 120,000 cells per well in 24-well plates in F12 (HAM) medium with 10% FBS
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and 20 mM HEPES, 24 hours prior to the assay.

Protocol:

Replace the cell media with fresh growth medium containing 1 uCi/mL [3H]inositol and
incubate overnight at 37°C in 5% CO: to label the cellular phosphoinositide pools.

On the day of the assay, wash the cells twice with serum-free F12 medium.

Pre-incubate the cells in serum-free F12 medium containing 10 mM LiCl for 15 minutes at
37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol
phosphates.

Add CDDO0102 at various concentrations to the wells and incubate for 1 hour at 37°C.

Terminate the reaction by aspirating the medium and adding 1 mL of ice-cold 10 mM formic
acid.

Incubate on ice for 30 minutes to extract the inositol phosphates.

Apply the cell lysates to Dowex AG1-X8 anion-exchange columns (formate form).
Wash the columns with water to remove free [3H]inositol.

Elute the total [3H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

Quantify the radioactivity in the eluate using liquid scintillation counting.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a marker of M1 receptor-

mediated MAPK pathway activation.

Cell Culture and Treatment:

Plate CHO-M1 cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK
phosphorylation.
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o Treat the cells with the desired concentrations of CDD0102 for various time points (e.g., 5,
15, 30, 60 minutes) at 37°C.

Protocol:

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

o Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g
for 15 minutes at 4°C to pellet cell debris.

o Determine the protein concentration of the supernatant using a BCA protein assay.

o Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
» Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

e Transfer the separated proteins to a PVDF membrane.

e Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.

 Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-
ERK1/2) overnight at 4°C.

e Wash the membrane three times with TBST.

 Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane three times with TBST.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the
blot.

e To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
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Soluble Amyloid Precursor Protein (SAPPa) Secretion
Assay

This assay quantifies the amount of SAPPa released into the cell culture medium following M1
receptor stimulation.

Cell Culture and Treatment:
e Plate CHO-M1 cells in 12-well plates and grow to near confluency.
e Wash the cells with serum-free medium.

o Treat the cells with CDD0102 in serum-free medium for the desired time course (e.g., 6, 12,
24 hours).

Protocol:

After the incubation period, collect the conditioned medium from each well.
o Centrifuge the medium at 1,000 x g for 5 minutes to remove any detached cells or debris.

e The concentration of SAPPa in the supernatant can be determined using a commercially
available sAPPa-specific ELISA kit, following the manufacturer's instructions.

« Briefly, this involves adding the conditioned media to wells pre-coated with a capture
antibody for sAPPa, followed by incubation with a detection antibody, and then a substrate
for colorimetric or fluorometric quantification.

o The total protein content of the cells remaining in the wells can be determined using a BCA
assay to normalize the sAPPa secretion levels.

Conclusion

CDDO0102 is a valuable research tool for investigating the therapeutic potential of selective M1
muscarinic receptor agonism. Its well-defined chemical structure, favorable pharmacological
properties, and clear mechanism of action make it a strong candidate for further studies in
neurodegenerative disorders like Alzheimer's disease. The detailed protocols provided in this
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guide offer a starting point for researchers aiming to characterize CDD0102 and similar
compounds in their own experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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